molecular formula C11H13NO2 B8412102 4-methoxy-2,3-dimethyl-1H-indol-7-ol

4-methoxy-2,3-dimethyl-1H-indol-7-ol

Cat. No.: B8412102
M. Wt: 191.23 g/mol
InChI Key: MELKKMWBHMVCPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-2,3-dimethyl-1H-indol-7-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2,3-dimethyl-1H-indol-7-ol typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For example, the reaction of 2,3-dimethyl-4-methoxyphenylhydrazine with an appropriate ketone under acidic conditions can yield this compound.

Industrial Production Methods

Industrial production of indole derivatives often involves catalytic processes and green chemistry approaches to minimize environmental impact. The use of aqueous media and recyclable catalysts is common in the large-scale synthesis of indole derivatives .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2,3-dimethyl-1H-indol-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methoxy-2,3-dimethyl-1H-indol-7-ol has various scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the production of dyes, pigments, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methoxy-2,3-dimethyl-1H-indol-7-ol involves its interaction with specific molecular targets and pathways. It can bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound with a simple structure.

    2-Methylindole: A derivative with a single methyl group.

    3-Methylindole: Another derivative with a methyl group at a different position.

    7-Hydroxyindole: A derivative with a hydroxyl group at the 7-position.

Uniqueness

4-methoxy-2,3-dimethyl-1H-indol-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and methoxy groups, along with the hydroxyl group, enhances its reactivity and potential therapeutic applications .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-methoxy-2,3-dimethyl-1H-indol-7-ol

InChI

InChI=1S/C11H13NO2/c1-6-7(2)12-11-8(13)4-5-9(14-3)10(6)11/h4-5,12-13H,1-3H3

InChI Key

MELKKMWBHMVCPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C(C=CC(=C12)OC)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,3-Dimethyl-7-hydroxy-4-methoxyindole is prepared from 7-benzyloxy-2,3-dimethyl-4-methoxyindole according to the operating method described for the preparation of 2,3-dimethyl-4-hydroxy-7-methoxyindole (Example 7c). It melts at 159° C.
Name
7-benzyloxy-2,3-dimethyl-4-methoxyindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,3-dimethyl-4-hydroxy-7-methoxyindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.